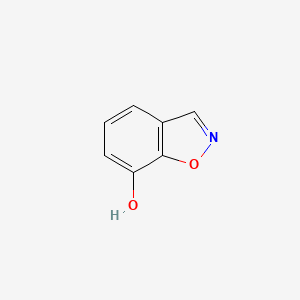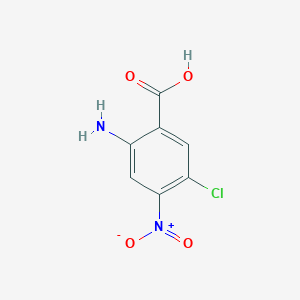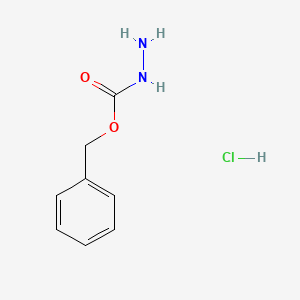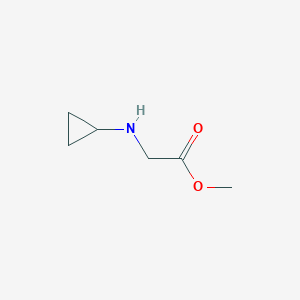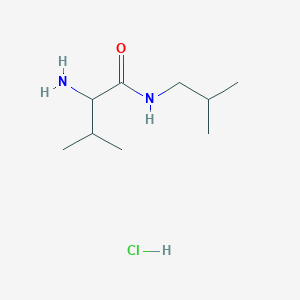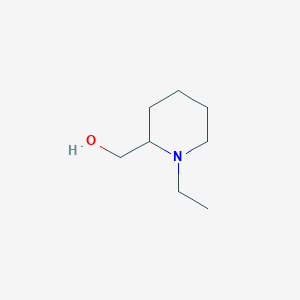
(1-Etilpiperidin-2-il)metanol
Descripción general
Descripción
(1-Ethylpiperidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO. It is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical industry for its potential therapeutic effects
Aplicaciones Científicas De Investigación
(1-Ethylpiperidin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of drugs .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Análisis Bioquímico
Biochemical Properties
(1-Ethylpiperidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of (1-Ethylpiperidin-2-yl)methanol, as it facilitates its conversion into other metabolites . Additionally, (1-Ethylpiperidin-2-yl)methanol can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds . These interactions highlight the compound’s role in metabolic processes and its potential impact on cellular function.
Cellular Effects
(1-Ethylpiperidin-2-yl)methanol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (1-Ethylpiperidin-2-yl)methanol can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior . This compound has also been observed to affect the fluidity and stability of cell membranes, which can impact cell signaling and transport processes . These cellular effects underscore the compound’s potential therapeutic applications and its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of (1-Ethylpiperidin-2-yl)methanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. For example, (1-Ethylpiperidin-2-yl)methanol can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Ethylpiperidin-2-yl)methanol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that (1-Ethylpiperidin-2-yl)methanol is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to (1-Ethylpiperidin-2-yl)methanol has been associated with changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of (1-Ethylpiperidin-2-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can be used safely for therapeutic purposes . At higher doses, (1-Ethylpiperidin-2-yl)methanol can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects are important for determining the safe and effective use of the compound in preclinical studies and potential therapeutic applications.
Metabolic Pathways
(1-Ethylpiperidin-2-yl)methanol is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways are essential for the clearance of the compound from the body and its overall pharmacokinetics. Additionally, (1-Ethylpiperidin-2-yl)methanol can influence metabolic flux and metabolite levels, further highlighting its role in biochemical processes .
Transport and Distribution
The transport and distribution of (1-Ethylpiperidin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding the transport and distribution of (1-Ethylpiperidin-2-yl)methanol is crucial for elucidating its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
(1-Ethylpiperidin-2-yl)methanol exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s mechanism of action and its potential effects on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpiperidin-2-yl)methanol typically involves the reaction of piperidine derivatives with ethylating agents. One common method includes the nucleophilic substitution of 2-chloropiperidine with ethyl alcohol under basic conditions, followed by reduction to yield the desired product .
Industrial Production Methods: In industrial settings, the production of (1-Ethylpiperidin-2-yl)methanol may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: (1-Ethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Comparación Con Compuestos Similares
Piperidine: A basic structure similar to (1-Ethylpiperidin-2-yl)methanol but without the ethyl and hydroxyl groups.
N-Methylpiperidin-2-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
2-Piperidinemethanol: Lacks the ethyl group but has a similar hydroxyl group attached to the piperidine ring.
Uniqueness: (1-Ethylpiperidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and hydroxyl group on the piperidine ring enhances its reactivity and potential therapeutic applications compared to other piperidine derivatives .
Propiedades
IUPAC Name |
(1-ethylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-4-3-5-8(9)7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCVURQLJNIQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309512 | |
| Record name | 1-Ethyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-20-9 | |
| Record name | 1-Ethyl-2-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)
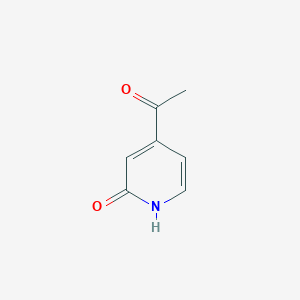

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)
